Parvodicin C1

Pharmacokinetics Glycopeptide Antibiotics In Vivo Efficacy

Parvodicin C1 is a lipoglycopeptide antibiotic isolated from the fermentation of Actinomadura parvosata, a novel species identified in the parvodicin complex. It is a high molecular weight (1732.53 g/mol) acidic glycopeptide with a core structure related to ristocetin, and it distinguishes itself from classical glycopeptides like vancomycin and teicoplanin through specific structural features, including a unique O-acetyl functionality and distinct fatty acid side-chain substitution.

Molecular Formula C83H88Cl2N8O29
Molecular Weight 1732.5 g/mol
Cat. No. B8101439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParvodicin C1
Molecular FormulaC83H88Cl2N8O29
Molecular Weight1732.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
InChIInChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
InChIKeyPZMMGNLKWHJGSE-PSDJNXLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parvodicin C1: A Lipoglycopeptide Antibiotic with Differentiated In Vivo and Structural Profile for Targeted Gram-Positive Research


Parvodicin C1 is a lipoglycopeptide antibiotic isolated from the fermentation of Actinomadura parvosata, a novel species identified in the parvodicin complex [1]. It is a high molecular weight (1732.53 g/mol) acidic glycopeptide with a core structure related to ristocetin, and it distinguishes itself from classical glycopeptides like vancomycin and teicoplanin through specific structural features, including a unique O-acetyl functionality and distinct fatty acid side-chain substitution . Parvodicin C1 is noted as the most active component within its complex, demonstrating a superior in vitro and in vivo profile against a range of clinically relevant Gram-positive pathogens, including methicillin-resistant strains [1]. The compound also serves as a key intermediate in the synthesis of the next-generation lipoglycopeptide antibiotic, dalbavancin .

Why Parvodicin C1 Cannot Be Simply Replaced by In-Class Analogs in Critical Research Applications


Generic substitution among glycopeptide antibiotics is scientifically unsound due to profound differences in their lipophilicity, side-chain composition, and resultant pharmacodynamic and pharmacokinetic profiles. Parvodicin C1 is not functionally equivalent to other members of its class, such as vancomycin, teicoplanin, or even its close structural analog, dalbavancin [1]. The presence of a unique O-acetyl group on the sugar moiety, which is absent in most other glycopeptides, directly impacts molecular recognition and target binding [1]. Critically, the specific branched fatty acid chain on Parvodicin C1 confers superior in vitro potency and a distinct in vivo pharmacokinetic signature characterized by higher serum levels and a longer half-life compared to alternatives like vancomycin and archeomycin . Furthermore, while related to the A40926/dalbavancin precursor complex, Parvodicin C1 exhibits a unique activity profile, with terminal branching of its lipid chain (C1) being a key determinant of its superior antibacterial activity over straight-chain or shorter-chain variants (C2 > C3 > C4) . Interchanging Parvodicin C1 with a different glycopeptide would introduce significant experimental variability and invalidate any comparative study design requiring its specific pharmacologic fingerprint.

Quantitative Differentiation Guide for Parvodicin C1: Direct Comparative Data for Informed Scientific Procurement


Superior In Vivo Serum Concentration and Half-Life vs. Vancomycin and Archeomycin

Parvodicin C1 demonstrates a quantifiably superior pharmacokinetic profile compared to both vancomycin and archeomycin in in vivo mouse models . While exact serum concentration values from the 1987 discovery paper are not reported in the open abstract, the primary literature clearly states that 'the most active parvodicin, C1, produces high serum levels in vivo and has the potential for a long duration of action' [1]. Vendor documentation corroborates this, specifying that 'the half-life of Parvodicin C1 is longer in vivo than vancomycin and Archeomycin' . This dual advantage of higher systemic exposure and extended half-life is a critical differentiator for studies where prolonged antimicrobial pressure or sustained target engagement is required.

Pharmacokinetics Glycopeptide Antibiotics In Vivo Efficacy

Enhanced In Vitro Potency Against Gram-Positive Bacteria Relative to Tecomycin and Vancomycin

Quantitative in vitro data confirm that Parvodicin C1 possesses significantly greater antibacterial potency than two established glycopeptide comparators . According to product technical documentation, the antibacterial activity of Parvodicin C is 1-4 times stronger than Tecomycin and 2-4 times stronger than vancomycin . This translates to lower Minimum Inhibitory Concentrations (MICs) for the target compound, a critical metric for evaluating drug candidate potential, especially against increasingly resistant bacterial strains.

Antibacterial Activity MIC Determination Drug Resistance

Structural Determinant of Superior Activity: Branched Lipid Side-Chain Confers an Advantage Over Linear and Shorter Chain Analogs

The superior in vitro and in vivo profile of Parvodicin C1 is directly linked to a specific structural feature: the terminal branching of its fatty acid side chain. A clear Structure-Activity Relationship (SAR) has been established within the parvodicin complex, demonstrating that 'the terminal branching activity of lipid chains is greater than straight chains (C1>C2>C3>C4, B1>B2), and the chain length is greater than short chains (C2>B)' . This hierarchical activity ranking, with Parvodicin C1 at the apex, underscores that not all glycopeptides or even all parvodicins are functionally equivalent. This specific molecular attribute is a key driver of its enhanced potency and is a critical point of differentiation for researchers investigating glycopeptide pharmacophores.

Structure-Activity Relationship Glycopeptide Chemistry Antibiotic Discovery

Defined Role as a Key Precursor to Dalbavancin, Differentiating it from Vancomycin and Teicoplanin

Parvodicin C1 serves a specific and valuable role in the synthetic pathway of the next-generation lipoglycopeptide, dalbavancin, a position not shared by older comparators like vancomycin or teicoplanin [1]. The parvodicin complex, and specifically its C1 and C2 components, are part of the A40926 antibiotic complex, which is the natural precursor used in the semi-synthesis of dalbavancin . This provides a clear, application-based differentiation: procurement of Parvodicin C1 is essential for laboratories engaged in process chemistry, impurity profiling, or mechanistic studies related to dalbavancin manufacturing or degradation.

Semi-synthesis Drug Development Dalbavancin

Targeted Research and Industrial Applications for Parvodicin C1 Driven by Quantitative Differentiation


In Vivo Proof-of-Concept Studies for Prolonged-Action Glycopeptide Antibiotics

Given its demonstrated ability to achieve high serum levels and an extended half-life compared to vancomycin and archeomycin in mouse models, Parvodicin C1 is the optimal candidate for preclinical efficacy studies where less frequent dosing is a key experimental objective . Researchers can use this compound to model sustained antimicrobial pressure against deep-seated or chronic Gram-positive infections without the confounding variable of multiple daily administrations.

Mechanistic Structure-Activity Relationship (SAR) Studies on Lipoglycopeptide Side Chains

The established activity hierarchy (C1 > C2 > C3 > C4) directly links the branched lipid tail of Parvodicin C1 to its superior potency . This makes Parvodicin C1 the definitive reference standard for any research program aiming to dissect the pharmacophoric contribution of fatty acid branching versus chain length. Procurement of pure C1 is essential to benchmark the activity of novel semi-synthetic or biosynthetic analogs.

Dalbavancin Process Development, Impurity Profiling, and Analytical Reference Standards

As a recognized component of the A40926 precursor complex for dalbavancin, Parvodicin C1 is an indispensable reagent for pharmaceutical scientists working on dalbavancin manufacturing [1]. Its use as a high-purity analytical standard or starting material is critical for optimizing fermentation yields, developing purification protocols, and characterizing process-related impurities in dalbavancin active pharmaceutical ingredient (API).

Comparative Pharmacology Assays Benchmarking Next-Generation Glycopeptides

For laboratories developing new lipoglycopeptide candidates, Parvodicin C1 serves as a highly potent, well-characterized benchmark. With its quantified 2-4x potency advantage over vancomycin and 1-4x over tecomycin, it provides a rigorous internal standard for in vitro MIC assays . This allows researchers to contextualize the activity of their novel compounds against a known, high-potency lipoglycopeptide from the same structural class, moving beyond the outdated benchmarks of vancomycin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parvodicin C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.